molecular formula C22H24D3ClN2O4S B602455 Diltiazem-d3 Hydrochloride CAS No. 1217623-80-7

Diltiazem-d3 Hydrochloride

Cat. No.: B602455
CAS No.: 1217623-80-7
M. Wt: 454
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Description

Diltiazem-d3 hydrochloride is a deuterated form of diltiazem hydrochloride, a benzothiazepine derivative. It is primarily used as an internal standard for the quantification of diltiazem in various analytical applications. Diltiazem itself is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain types of arrhythmias.

Mechanism of Action

Target of Action

Diltiazem-d3 HCl, a derivative of Diltiazem, primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

Diltiazem-d3 HCl works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Compared to other calcium channel blockers, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem-d3 HCl is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem-d3 HCl prevents the entry of calcium ions into the cells of the heart and blood vessels . This action disrupts the normal calcium-dependent processes, including muscle contraction and electrical conduction in the heart .

Pharmacokinetics

After administration, Diltiazem-d3 HCl exhibits biphasic elimination with a distribution half-life of approximately 0.3 hours and an elimination half-life of approximately 3.1 hours . The apparent volume of distribution is around 5.3 L/kg, and the total clearance rate is 1.28 L/kg/h . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic efficacy .

Result of Action

The inhibition of calcium influx by Diltiazem-d3 HCl leads to a decrease in peripheral vascular resistance, resulting in lower blood pressure . It also reduces myocardial apoptosis, increases blood flow in ischemic myocardium, and reduces arrhythmias . These effects contribute to its therapeutic use in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of Diltiazem-d3 HCl can be influenced by various environmental factors. For instance, the drug’s solubility can be affected by the presence of certain carboxylic acids, leading to a decrease in its aqueous solubility . Additionally, enhancers such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween80 can significantly increase the drug’s permeation through the skin .

Biochemical Analysis

Biochemical Properties

Diltiazem-d3 hydrochloride functions primarily as a calcium ion influx inhibitor. It interacts with L-type calcium channels, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells . This inhibition reduces the contractility of these muscles, leading to vasodilation and decreased blood pressure. The compound also interacts with various proteins and enzymes involved in calcium signaling pathways, such as calmodulin and myosin light-chain kinase, modulating their activity and thus affecting muscle contraction and relaxation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiac and vascular smooth muscle cells. By inhibiting calcium influx, it reduces the contractility of these cells, leading to vasodilation and decreased blood pressure . Additionally, this compound influences cell signaling pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which play crucial roles in regulating gene expression and cellular metabolism . These effects contribute to its therapeutic benefits in treating cardiovascular diseases.

Molecular Mechanism

At the molecular level, this compound binds to the alpha-1 subunit of L-type calcium channels, inhibiting the influx of calcium ions during membrane depolarization . This inhibition reduces the intracellular calcium concentration, leading to decreased activation of calcium-dependent enzymes and proteins. The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB), which are involved in the regulation of genes related to calcium signaling and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of this compound on calcium influx and muscle contractility are typically observed within minutes of application and can persist for several hours . Long-term studies in vivo have shown that chronic administration of the compound can lead to sustained reductions in blood pressure and improvements in cardiovascular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, hypotension, and cardiac arrhythmias . These threshold effects highlight the importance of careful dosage optimization in both research and clinical settings.

Metabolic Pathways

This compound is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes deacetylation, N-demethylation, and O-demethylation, resulting in several metabolites that are excreted in urine and feces . These metabolic pathways can influence the pharmacokinetic profile of this compound, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation in target tissues. These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diltiazem-d3 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

    Deuteration of the Acetate Group: The acetate group in diltiazem is replaced with a deuterated acetate group using deuterated acetic anhydride.

    Formation of the Benzothiazepine Ring: The benzothiazepine ring is formed through a series of cyclization reactions involving deuterated intermediates.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated diltiazem with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of deuterated reagents are used to ensure the incorporation of deuterium atoms.

    Purification: The synthesized compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diltiazem-d3 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation Products: Various oxidized forms of this compound.

    Reduced Forms: Reduced derivatives of the compound.

    Substituted Compounds: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Diltiazem-d3 hydrochloride has a wide range of scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of diltiazem.

    Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of diltiazem in biological systems.

    Drug Development: Used in the development and validation of analytical methods for diltiazem and its metabolites.

    Biomedical Research: Assists in the investigation of the biological effects and mechanisms of action of diltiazem.

Comparison with Similar Compounds

Similar Compounds

    Verapamil: Another calcium channel blocker with similar uses but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker with a stronger effect on vascular smooth muscle.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of Diltiazem-d3 Hydrochloride

    Deuterium Labeling: The incorporation of deuterium atoms makes this compound a valuable internal standard for analytical applications.

    Intermediate Specificity: this compound targets both cardiac and vascular smooth muscle, providing a balanced therapeutic effect compared to other calcium channel blockers.

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-ZOFGQJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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